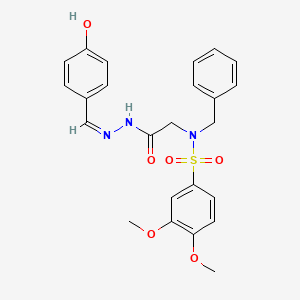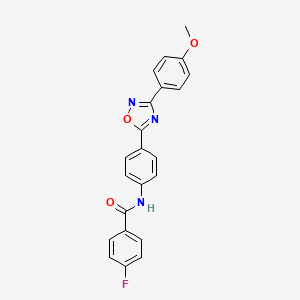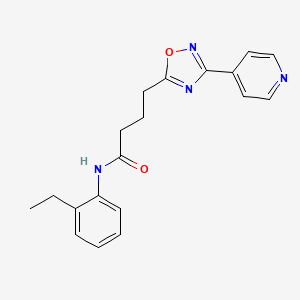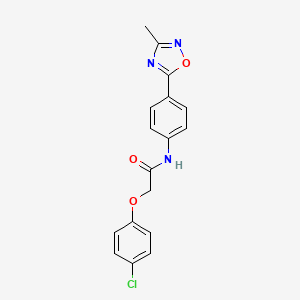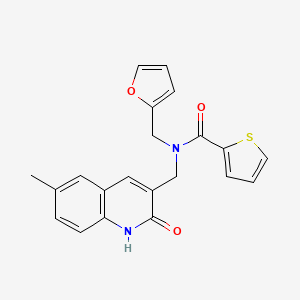
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as TQ-B, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to inhibit the production of inflammatory cytokines and chemokines. In animal studies, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to reduce tumor growth and inflammation. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to improve glucose tolerance and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is its broad-spectrum activity against various cancer cell lines and viruses. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide also exhibits low toxicity and high selectivity for cancer cells. However, one limitation of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more studies are needed to investigate the safety and efficacy of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide in humans.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of research is the development of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide as a potential anti-cancer drug. Further studies are needed to investigate the safety and efficacy of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide in animal models and eventually in human clinical trials. Another area of research is the development of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide as a potential pesticide. More studies are needed to investigate the herbicidal and fungicidal properties of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide and its potential impact on the environment. Additionally, further studies are needed to elucidate the mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide and its potential interactions with other drugs.
Métodos De Síntesis
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized through a multi-step process involving the reaction of tert-butylamine, 2-hydroxy-3-formylquinoline, and propylamine with benzoyl chloride. The resulting product is purified through column chromatography to obtain 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In agriculture, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to exhibit herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-5-14-26(23(28)17-10-12-20(13-11-17)24(2,3)4)16-19-15-18-8-6-7-9-21(18)25-22(19)27/h6-13,15H,5,14,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGSWPRMDCYTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
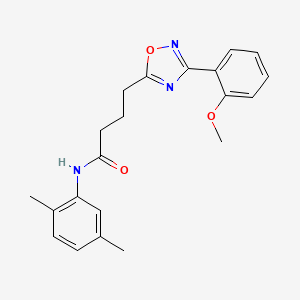
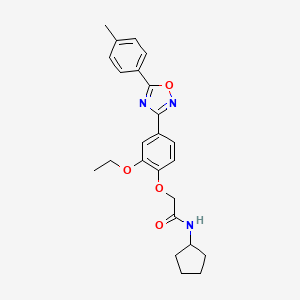
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
